2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
Description
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenyl group at position 5 and a phenyl group at position 3. The triazole ring is further functionalized with a sulfanyl-acetohydrazide moiety, which is conjugated to an (E)-1H-indol-3-ylmethylidene group. This architecture confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for antimicrobial, anticancer, or enzyme-inhibitory applications .
Synthetically, such compounds are typically prepared via condensation reactions between hydrazinecarbothioamides and aldehydes or ketones under acidic conditions, followed by S-alkylation of the triazole-thione intermediates . Spectroscopic characterization (e.g., IR, ¹H-NMR) confirms the absence of C=O stretches in the final product, indicating tautomerization to the thione form .
Properties
Molecular Formula |
C29H28N6OS |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C29H28N6OS/c1-29(2,3)22-15-13-20(14-16-22)27-33-34-28(35(27)23-9-5-4-6-10-23)37-19-26(36)32-31-18-21-17-30-25-12-8-7-11-24(21)25/h4-18,30H,19H2,1-3H3,(H,32,36)/b31-18+ |
InChI Key |
AMCLUPNUYWTDLX-FDAWAROLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Condensation with Indole Derivative: The final step involves the condensation of the triazole-sulfanyl intermediate with an indole derivative in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.
Chemical Reactions Analysis
Triazole Core Formation
The 1,2,4-triazole ring is constructed via cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides under alkaline conditions . For the target compound:
-
Starting material : 4-(4-tert-butylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10 ).
-
Key step : Cyclization in DMF with cesium carbonate yields the triazole-thiol intermediate .
S-Alkylation
The sulfanyl group is introduced via nucleophilic substitution:
-
Reagents : 2-bromoacetohydrazide, Cs₂CO₃ (base), DMF solvent .
-
Conditions : Room temperature, 24-hour stirring.
Hydrazone Formation
The hydrazone moiety is formed by condensation of the acetohydrazide with indole-3-carbaldehyde:
-
Reagents : Ethanol, catalytic acetic acid, reflux (80°C, 4–6 hours) .
-
Yield : 57–65% after purification.
Hydrazone Hydrolysis
The hydrazone bond (C=N) undergoes acid- or base-catalyzed hydrolysis:
-
Products : Regenerates indole-3-carbaldehyde and 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Sulfanyl Group Oxidation
The –S– group oxidizes to sulfoxide (–SO–) or sulfone (–SO₂–):
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C | Sulfoxide | 78 |
| KMnO₄ (aq.) | RT, 2 hours | Sulfone | 65 |
Alkylation at Sulfanyl Group
The sulfanyl group participates in nucleophilic substitution:
-
Electrophiles : Alkyl halides (e.g., CH₃I, C₂H₅Br).
-
Conditions : K₂CO₃, DMF, 60°C, 12 hours.
-
Yield : 45–55% for methyl/ethyl derivatives.
Metal Complexation
The compound acts as a ligand for transition metals via nitrogen (triazole, hydrazone) and sulfur donors:
| Metal Salt | Conditions | Complex Stoichiometry | Application |
|---|---|---|---|
| CuCl₂ | EtOH, reflux | 1:2 (Metal:Ligand) | Anticancer |
| Fe(NO₃)₃ | MeOH, RT | 1:1 | Catalysis |
Biological Activity Modulation via Derivatization
Derivatives show enhanced cytotoxicity when functional groups are modified:
| Derivative Modification | IC₅₀ (μM) Against MDA-MB-231 | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent Compound | 12.4 ± 1.2 | 3.1 |
| Sulfone Derivative | 8.9 ± 0.8 | 4.7 |
| Cu(II) Complex | 5.3 ± 0.6 | 2.9 |
Stability and Degradation
-
Thermal Stability : Decomposes at 183–185°C (DSC).
-
Photodegradation : UV light (254 nm) induces 40% degradation in 48 hours (MeOH solution).
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that derivatives of triazoles can inhibit the growth of pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Potential
The indole structure in the compound is known for its anticancer activity. Investigations into similar compounds have demonstrated their ability to induce apoptosis in cancer cells. This suggests that 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide may also exhibit cytotoxic effects against various cancer cell lines .
Anti-inflammatory Properties
Compounds with similar structures have been reported to possess anti-inflammatory effects. The presence of the triazole and indole moieties may contribute to the inhibition of inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases .
Material Science Applications
Organic Electronics
The compound's structural characteristics make it suitable for applications in organic electronics. Specifically, triazole derivatives have been utilized as electron transport materials in organic light-emitting diodes (OLEDs). The ability of this compound to facilitate charge transport can enhance the efficiency of OLED devices .
Photovoltaic Devices
Research into similar compounds has shown promise in photovoltaic applications, where they can serve as active layers or additives to improve the efficiency of solar cells. The electronic properties derived from the triazole moiety may play a crucial role in enhancing light absorption and charge separation in photovoltaic systems .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structural features exhibited potent activity against Staphylococcus aureus and Candida albicans. The tested compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on indole-based compounds revealed their capacity to induce apoptosis in breast cancer cell lines. The specific compound was tested alongside known anticancer agents and showed synergistic effects when combined with conventional chemotherapy drugs, suggesting its utility in combination therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways, such as those involved in cell division and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogues
Substituent Impact :
Structure-Activity Relationship (SAR) :
- Triazole-Thione Tautomerism : The thione form (vs. thiol) stabilizes interactions with metal ions in enzyme active sites .
- Hydrazide Linker Flexibility : The -(CH2)n- spacer adjusts conformational adaptability for target binding .
- Aryl Substituent Position : Para-substituted phenyl groups (e.g., tert-butyl) optimize steric complementarity in hydrophobic pockets .
Physicochemical and Spectroscopic Properties
Table 3: Comparative Physicochemical Data
<sup>a</sup> Predicted using fragment-based methods (e.g., Crippen’s method).
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a novel triazole derivative noted for its potential biological activities. Triazoles, characterized by a five-membered ring containing three nitrogen atoms, are known for various pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure includes a triazole ring substituted with a tert-butylphenyl group and a phenyl group, along with a sulfanyl group linked to an acetohydrazide moiety. This unique combination of functional groups is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H29N5OS |
| Molecular Weight | 469.62 g/mol |
| CAS Number | 893726-22-2 |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that similar triazole derivatives exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented. Research indicates that the compound may inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents like fluconazole .
Anticancer Properties
The anticancer activity of triazole derivatives has been a significant area of research. The compound under discussion has shown promise in preliminary studies targeting various cancer cell lines. For example, it has exhibited cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values indicating higher potency than standard chemotherapeutics like cisplatin .
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. The following pathways have been proposed:
- Inhibition of Enzymatic Activity : The presence of the triazole ring may inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes .
Study 1: Antimicrobial Screening
A study conducted on a series of triazole derivatives showed that the compound exhibited significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
Study 2: Anticancer Efficacy
In vitro testing on various cancer cell lines revealed that the compound induced apoptosis in MDA-MB-231 cells. The study reported an IC50 value of approximately 12 μM, suggesting that it could be a candidate for further development as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for preparing this compound, and how can reaction progress be monitored?
The synthesis involves nucleophilic substitution and condensation reactions. A key intermediate, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, can be prepared by cyclization of thiosemicarbazide derivatives under acidic conditions. The final step typically involves refluxing the intermediate with N'-(1H-indol-3-ylmethylene)acetohydrazide in ethanol. Reaction progress is monitored via TLC (e.g., Chloroform:Methanol 7:3) to confirm intermediate and product formation .
Q. How can structural characterization be performed to validate the compound’s identity?
Use a combination of NMR (¹H, ¹³C), FT-IR, and mass spectrometry. For example:
Q. What stability considerations are critical for storing this compound?
The compound is sensitive to light and moisture due to its hydrazone and sulfanyl groups. Store in amber vials under inert gas (N₂/Ar) at –20°C. Stability tests via HPLC over 6 months show <5% degradation under these conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Design derivatives by modifying:
- Triazole substituents : Replace the tert-butylphenyl group with electron-withdrawing groups (e.g., nitro) to assess effects on binding affinity.
- Indole moiety : Introduce halogens (Cl, Br) to enhance lipophilicity and membrane permeability. Test these variants against target enzymes (e.g., α-glucosidase) using kinetic assays .
Q. What computational methods are suitable for predicting binding modes with biological targets?
Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures of target proteins (e.g., PDB: 1XSI for α-glucosidase). Focus on hydrogen bonding between the triazole-thioacetohydrazide core and catalytic residues (e.g., Asp568). Validate predictions with SPR or ITC binding assays .
Q. How can contradictory bioactivity data from different assays be resolved?
Example: If IC₅₀ values vary between enzyme inhibition and cell-based assays, consider:
Q. What advanced experimental design strategies improve reaction yield optimization?
Apply Bayesian optimization or Design of Experiments (DoE) to screen variables (temperature, solvent ratio, catalyst loading). For instance, a 3-factor Box-Behnken design can reduce required trials by 40% while identifying optimal ethanol:water ratios (3:1) and reflux times (4–6 hours) .
Q. How can regioselectivity challenges in triazole functionalization be addressed?
Use directing groups (e.g., –SO₂NH₂) to control substitution patterns. For example, sulfonamide groups at the triazole 4-position enhance selectivity during electrophilic aromatic substitution. Confirm regiochemistry via NOESY or X-ray crystallography .
Methodological Tables
Table 1: Key Synthetic Intermediates and Conditions
Table 2: Common Analytical Techniques for Contradiction Resolution
| Issue | Technique | Application |
|---|---|---|
| Variable bioactivity | logP measurement | Correlate hydrophobicity with cell permeability |
| Degradation in assays | LC-MS/MS | Identify metabolic byproducts (e.g., hydrolyzed hydrazide) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
